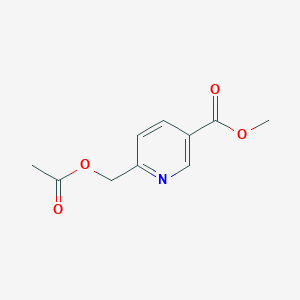

6-(乙酰氧基甲基)烟酸甲酯

描述

Methyl 6-(acetoxymethyl)nicotinate is a compound that can be associated with the family of nicotinate esters. These compounds are derivatives of nicotinic acid, a type of B vitamin known as niacin. While the specific compound "Methyl 6-(acetoxymethyl)nicotinate" is not directly mentioned in the provided papers, the related compounds synthesized and studied offer insights into the chemical behavior and potential applications of similar nicotinate esters.

Synthesis Analysis

The synthesis of related nicotinate esters involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction into an organic solvent and purification by column chromatography . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully achieved, and its structure was confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Methyl 6-(acetoxymethyl)nicotinate.

Molecular Structure Analysis

The molecular structure of nicotinate esters is characterized by the presence of a pyridine ring, which is a common feature in this class of compounds. The structure of these molecules is confirmed using techniques such as NMR and Mass spectroscopy . The molecular structure is crucial for the biological activity of these compounds, as seen in the case of 6'-Methylpyrido[3,4-b]norhomotropane, where the arrangement of substituents on the pyridine ring is key to its potency at the alpha4beta2 nicotinic receptor .

Chemical Reactions Analysis

The chemical reactions involving nicotinate esters are typically centered around their functional groups. For example, the esterification process to produce methyl nicotinate involves the reaction of nicotinic acid with an alcohol in the presence of an acid catalyst . The trifluoromethylation of an aryl iodide to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the ability to introduce additional functional groups to the nicotinate core .

Physical and Chemical Properties Analysis

The physical properties of nicotinate esters, such as melting points, can be determined after synthesis. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C . The chemical properties, such as reactivity and stability, are influenced by the substituents on the pyridine ring and the ester group. These properties are important for the biological activity of the compounds, as demonstrated by the antinociceptive activity of methyl nicotinate in animal models .

Relevant Case Studies

Case studies involving nicotinate esters often focus on their biological activities. Methyl nicotinate showed significant antinociceptive activity in both peripheral and central pain models . Another compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated a retinoprotective effect in a rat model of retinal ischemia-reperfusion, suggesting potential therapeutic applications . These studies highlight the importance of understanding the physical and chemical properties of nicotinate esters to harness their biological effects.

科学研究应用

合成和药理活性

- 合成和抗伤害感受活性:烟酸甲酯是烟酸的衍生物,已被合成并评估其抗伤害感受(止痛)活性。这项研究表明,烟酸甲酯在小鼠中表现出显着的周围和中枢抗伤害感受活性,表明在疼痛管理中具有潜在应用 (Erharuyi 等人,2015)。

皮肤渗透和代谢

- 烟酸酯的经皮渗透:一项研究调查了化学结构与各种烟酸酯经皮吸收之间的关系。研究发现,烟酸甲酯有效绕过了皮肤中的角质层屏障,表明其在透皮给药系统中的潜力 (Guy 等人,1986)。

代谢健康影响

- 烟酰胺核糖补充剂:关于烟酰胺核糖(烟酸衍生物涉及的 NAD+ 前体)的研究表明,它可以影响肥胖人群的骨骼肌代谢和身体成分。这表明烟酸甲酯衍生物与代谢健康之间可能存在联系 (Remie 等人,2020)。

色谱分析

- 烟酸衍生物的色谱评价:一项研究重点关注烟酸衍生物(包括烟酸甲酯)的色谱分离。此类研究对于在各种应用中对这些化合物进行分析表征至关重要 (Pyka 和 Klimczok,2007)。

合成和化学性质

- 安全合成方法的开发:已经对各种烟酸酯衍生物的安全且经济的合成进行了研究,反映了人们对优化这些化合物的生产方法的持续兴趣 (Mulder 等人,2013)。

视网膜保护作用

- 烟酸酯衍生物的视网膜保护作用:一项关于 2-乙基-3-羟基-6-甲基吡啶烟酸酯(一种衍生物)的研究表明,在视网膜缺血的大鼠模型中具有潜在的视网膜保护作用。这表明 6-(乙酰氧基甲基)烟酸甲酯在眼部健康中具有潜在的应用领域 (Peresypkina 等人,2020)。

抗菌和抗氧化特性

- 抗菌和抗氧化活性:一些烟酸酯衍生物已被合成并评估其抗菌和抗氧化特性,表明在这些领域具有潜在应用 (Shyma 等人,2013)。

属性

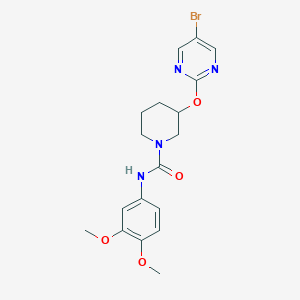

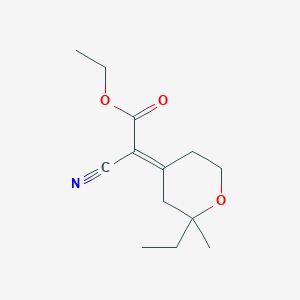

IUPAC Name |

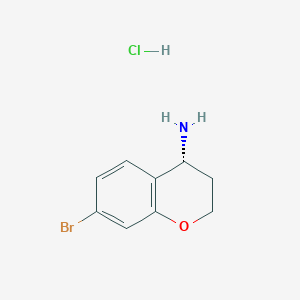

methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLMSMOILJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(acetoxymethyl)nicotinate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)